N-甲基-DL-苯丙氨酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

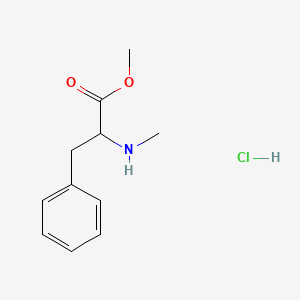

“N-Me-Dl-Phe-Ome HCl” is a compound with the molecular formula C11H16ClNO2 . It is also known by other names such as “N-Methyl-DL-phenylalanine methyl ester hydrochloride” and "methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride" .

Synthesis Analysis

While specific synthesis methods for “N-Me-Dl-Phe-Ome HCl” were not found in the search results, it is mentioned that this compound has been used as a building block in the synthesis of 1,4-benzodiazepine-2,5-diones .

Molecular Structure Analysis

The compound has a molecular weight of 229.70 g/mol . The InChI string representation of its structure is InChI=1S/C11H15NO2.ClH/c1-12-10 (11 (13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H . Its canonical SMILES representation is CNC(CC1=CC=CC=C1)C(=O)OC.Cl .

Physical And Chemical Properties Analysis

“N-Me-Dl-Phe-Ome HCl” has a molecular weight of 229.70 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 229.0869564 g/mol . The topological polar surface area is 38.3 Ų , and it has a heavy atom count of 15 .

作用机制

Target of Action

N-Me-Dl-Phe-Ome HCl is primarily used as a building block in the synthesis of 1,4-benzodiazepine-2,5-diones . The primary targets of this compound are therefore the enzymes and proteins involved in the synthesis of these benzodiazepines.

Mode of Action

As a building block in the synthesis of 1,4-benzodiazepine-2,5-diones , it likely interacts with its targets through chemical reactions that lead to the formation of these benzodiazepines.

Biochemical Pathways

The biochemical pathways affected by N-Me-Dl-Phe-Ome HCl are those involved in the synthesis of 1,4-benzodiazepine-2,5-diones . These pathways involve a series of chemical reactions that transform the building blocks into the final benzodiazepine product.

Result of Action

The result of the action of N-Me-Dl-Phe-Ome HCl is the synthesis of 1,4-benzodiazepine-2,5-diones . These compounds have various applications, including as pharmaceuticals and research chemicals.

Action Environment

The action of N-Me-Dl-Phe-Ome HCl is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the storage temperature for N-Me-Dl-Phe-Ome HCl is recommended to be +5 ± 3 °C , indicating that temperature can affect its stability and efficacy.

实验室实验的优点和局限性

One of the main advantages of using N-Me-Dl-Phe-Ome HCl in lab experiments is its ability to modulate neurotransmitter release in a highly specific manner. This allows researchers to study the effects of neurotransmitter release on various physiological and biochemical processes. However, one of the limitations of using this compound is its potential for toxicity at high doses.

未来方向

There are several future directions for the study of N-Me-Dl-Phe-Ome HCl. One potential area of research is the development of new drugs that target specific neurotransmitter systems in the brain. Another area of research is the study of the long-term effects of N-Me-Dl-Phe-Ome HCl on the brain and other physiological systems. Finally, there is a need for further research into the potential applications of this compound in the treatment of various neurological and psychiatric disorders.

合成方法

The synthesis of N-Me-Dl-Phe-Ome HCl involves the reaction of D-phenylalanine with methyl iodide and sodium hydride in the presence of anhydrous dimethylformamide. This process results in the formation of N-methyl-D-phenylalanine, which is then reacted with sodium ethoxide in ethanol to produce N-methyl-D-phenylalanine ethyl ester. The final step involves the hydrolysis of the ester group with hydrochloric acid, resulting in the formation of N-Me-Dl-Phe-Ome HCl.

科学研究应用

纳米医学与药物递送

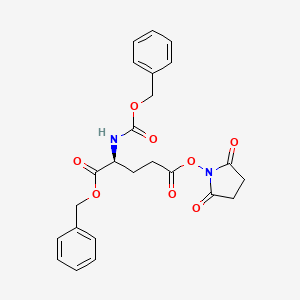

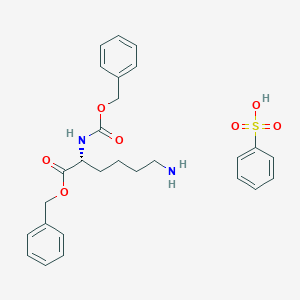

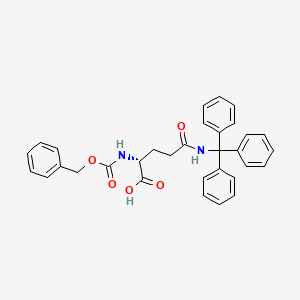

N-甲基-DL-苯丙氨酸甲酯盐酸盐: 是一种基于Phe-Phe基序的化合物,其已被证实能够驱动短肽自组装成纳米结构和水凝胶 {svg_1}。这些纳米结构在纳米医学中特别有用,因为它们在早期诊断和靶向药物递送方面具有潜力。这些纳米材料独特的物理化学性质为治疗和诊断挑战提供了创新解决方案。

生物材料开发

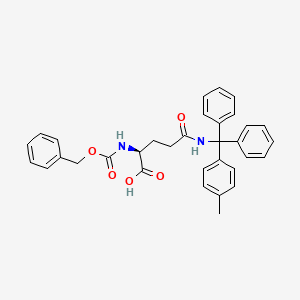

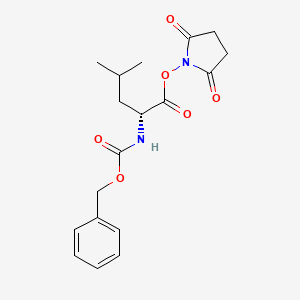

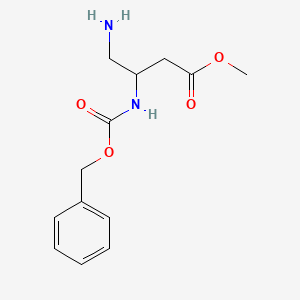

含有Phe-Phe基序的肽的自组装特性也使其适合于生物材料的开发 {svg_2}。这些材料可用于创建支持组织再生的支架或作为受控药物释放的基质。

治疗范式

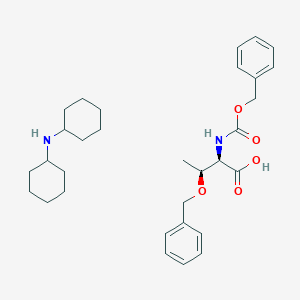

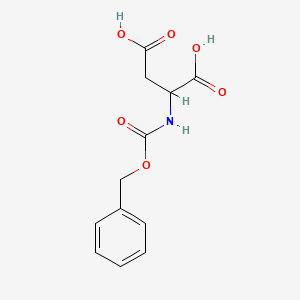

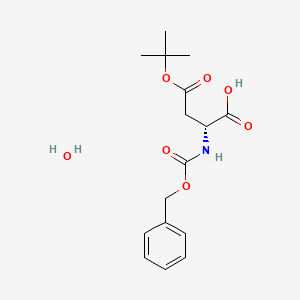

具有Phe-Phe基序的肽,如N-甲基-DL-苯丙氨酸甲酯盐酸盐,正在探索用于新的治疗范式 {svg_3}。它们形成良好定义的纳米结构的能力可以用来开发能够以特定方式与生物系统相互作用的新型治疗剂。

苯并二氮杂卓的合成

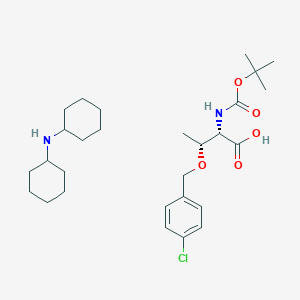

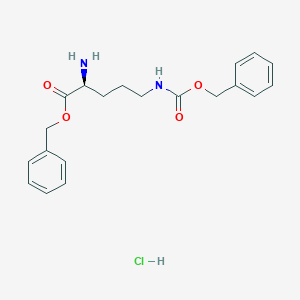

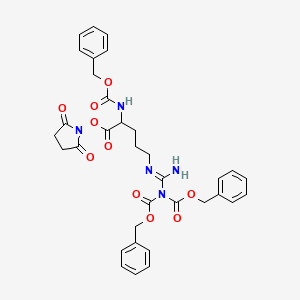

N-甲基-DL-苯丙氨酸甲酯盐酸盐: 已被用作合成1,4-苯并二氮杂卓-2,5-二酮的构建块 {svg_4}。这些化合物在药物化学中很重要,因为它们具有抗焦虑、催眠和肌肉松弛的特性。

酶动力学

N-甲基-DL-苯丙氨酸甲酯盐酸盐: 已在研究中被引用,用于确定肽酰脯氨酰顺反异构酶的动力学常数 {svg_5}。这些酶在蛋白质折叠中起着至关重要的作用,是癌症和阿尔茨海默病等疾病的治疗干预的目标。

安全和危害

Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

生化分析

Biochemical Properties

It is known that this compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The specific enzymes, proteins, and other biomolecules that N-Me-Dl-Phe-Ome HCl interacts with are not currently known.

Cellular Effects

Given its use in proteomics research , it may be inferred that this compound could have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that this compound has been used in the synthesis of 1,4-benzodiazepine-2,5-diones .

属性

IUPAC Name |

methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFGLAQTUGRAAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16975-45-4 |

Source

|

| Record name | methyl 2-(methylamino)-3-phenylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。